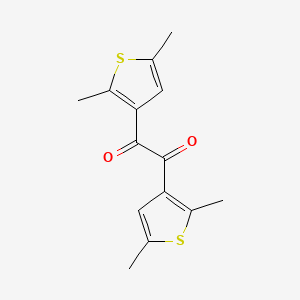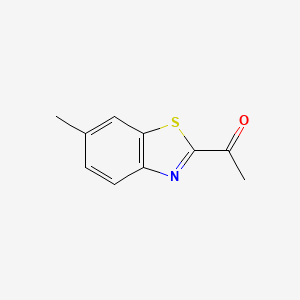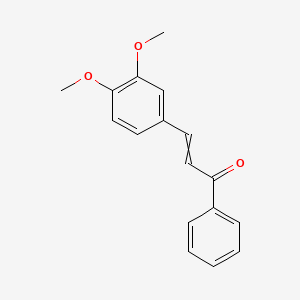
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- typically require specific reducing agents.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
The uniqueness of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- lies in its specific chemical structure and the distinct reactions it undergoes, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
LSHZPTCZLWATBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


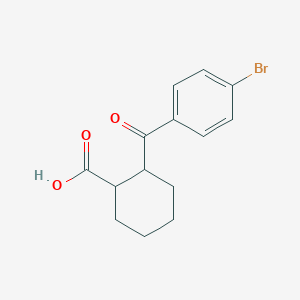
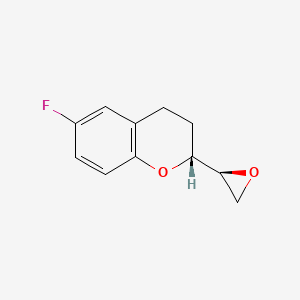

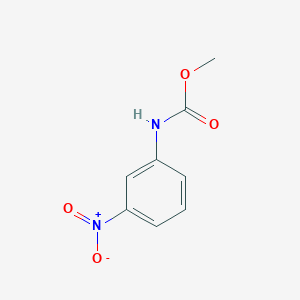
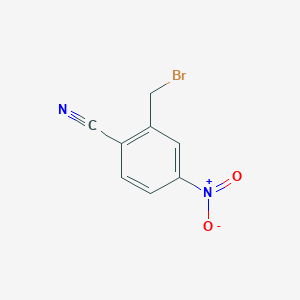

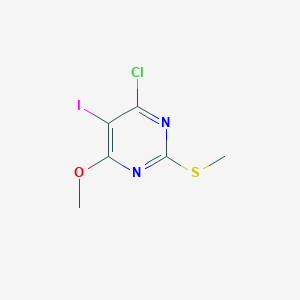


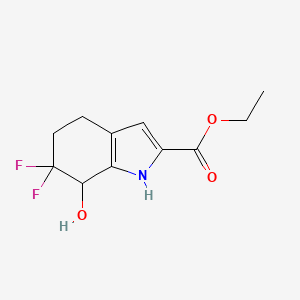

![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
